molecular formula C20H21N5O3S B2611485 N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)-2-methanesulfonylpyrimidine-4-carboxamide CAS No. 2094725-13-8

N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)-2-methanesulfonylpyrimidine-4-carboxamide

Cat. No.: B2611485
CAS No.: 2094725-13-8
M. Wt: 411.48
InChI Key: GCTGCNXQLPPGGT-UHFFFAOYSA-N
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Description

N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)-2-methanesulfonylpyrimidine-4-carboxamide: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical applications. The presence of the pyrazolyl group, cyclopentyl ring, and methanesulfonyl moiety contributes to its unique chemical properties and potential uses in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core. One common approach is the reaction of cyclopentylamine with phenylhydrazine to form the 3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine intermediate. This intermediate is then subjected to further reactions to introduce the pyrimidine and methanesulfonyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions

Properties

IUPAC Name

N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-29(27,28)20-21-12-11-16(22-20)19(26)23-18-13-17(14-7-5-6-8-14)24-25(18)15-9-3-2-4-10-15/h2-4,9-14H,5-8H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTGCNXQLPPGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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